Cas no 495-41-0 (1-Phenyl-2-buten-1-one)

1-Phenyl-2-buten-1-one is an α,β-unsaturated ketone with the molecular formula C₁₀H₁₀O. This compound is characterized by a phenyl group attached to a butenone framework, making it a useful intermediate in organic synthesis. Its conjugated double-bond system enhances reactivity in Michael additions and other nucleophilic reactions. The product is typically employed in pharmaceutical and fragrance applications due to its structural versatility. It exhibits stability under standard conditions and is soluble in common organic solvents, facilitating its use in laboratory and industrial processes. The compound’s well-defined chemical properties ensure consistent performance in synthetic routes, making it a reliable choice for researchers and manufacturers.
1-Phenyl-2-buten-1-one structure
1-Phenyl-2-buten-1-one structure
商品名:1-Phenyl-2-buten-1-one
CAS番号:495-41-0
MF:C10H10O
メガワット:146.1858
MDL:MFCD00059386
CID:37770
PubChem ID:231934

1-Phenyl-2-buten-1-one 化学的及び物理的性質

名前と識別子

    • Phenyl 1-Propenyl Ketone
    • 1-PHENYL-2-BUTEN-1-ONE
    • 1-Phenyl-but-2-en-1-one
    • Crotonophenone
    • 2-Butenophenone
    • Phenyl propenyl ketone
    • trans-1-Phenyl-2-buten-1-one
    • Ethylideneacetophenone
    • (E)-1-phenylbut-2-en-1-one
    • 2-Buten-1-one, 1-phenyl-
    • Crotonoylbenzene
    • (E)-1-phenyl-2-buten-1-one
    • S8003HHM9W
    • FUJZJBCWPIOHHN-QHHAFSJGSA-N
    • 1-Benzoylpropene
    • (E)-1-Benzoyl-1-propene
    • (2E)-1-Phenyl-2-buten-1-one
    • trans-Crotonophenone
    • 2-Buten-1-one, 1-phenyl
    • (E)-1-phenyl-but-2-en-1-one
    • NSC518668
    • MFCD00059386
    • trans-1-Phenyl-2-buten-1-one, technical, 80%
    • UNII-S8003HHM9W
    • AKOS015888282
    • AS-38225
    • EN300-178465
    • NSC-28846
    • 1-Benzoyl-1-propene
    • 2-Buten-1-one, 1-phenyl-, (E)-
    • CS-W010991
    • P0216
    • NSC28846
    • A853233
    • EINECS 207-800-0
    • 495-41-0
    • NSC 518668
    • (2E)-1-Phenyl-2-buten-1-one #
    • DTXSID30189392
    • 35845-66-0
    • NSC-518668
    • 1-phenylbut-2-en-1-one
    • Z2259130553
    • A827739
    • 2-Buten-1-one, 1-phenyl-, (2E)-
    • A822997
    • Q27288791
    • G80066
    • 1-Phenyl-2-buten-1-one
    • MDL: MFCD00059386
    • インチ: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
    • InChIKey: FUJZJBCWPIOHHN-QHHAFSJGSA-N
    • ほほえんだ: O=C(/C(/[H])=C(\[H])/C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 146.07300
  • どういたいしつりょう: 146.073164938g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 152
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: Colorless to Yellow Liquid
  • 密度みつど: 1,03 g/cm3
  • ゆうかいてん: 20.5°C
  • ふってん: 122°C/12mmHg(lit.)
  • 屈折率: 1.5600-1.5640
  • PSA: 17.07000
  • LogP: 2.44540
  • ようかいせい: 未確定

1-Phenyl-2-buten-1-one セキュリティ情報

1-Phenyl-2-buten-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TW346-1g
1-Phenyl-2-buten-1-one
495-41-0 80.0%(GC)
1g
¥491.0 2022-06-10
Enamine
EN300-178465-0.1g
1-phenylbut-2-en-1-one
495-41-0 95%
0.1g
$54.0 2023-09-19
eNovation Chemicals LLC
D502705-10g
1-Phenyl-but-2-en-1-one
495-41-0 95%
10g
$550 2023-09-03
Fluorochem
040139-1g
1-Phenyl-but-2-en-1-one
495-41-0 97%
1g
£51.00 2022-02-28
Fluorochem
040139-25g
1-Phenyl-but-2-en-1-one
495-41-0 97%
25g
£241.00 2022-02-28
Apollo Scientific
OR962116-25g
1-Phenyl-2-buten-1-one
495-41-0 90%
25g
£595.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0216-25G
Phenyl 1-Propenyl Ketone
495-41-0 >80.0%(GC)
25g
¥1950.00 2024-04-16
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R027141-25g
1-Phenyl-2-buten-1-one
495-41-0 80%
25g
¥2544 2024-05-23
AstaTech
65122-1/G
1-PHENYL-BUT-2-EN-1-ONE
495-41-0 95%
1g
$66 2023-09-16
ChemScence
CS-W010991-1g
1-Phenyl-but-2-en-1-one
495-41-0
1G
$37.0 2022-04-27

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Amadis Chemical Company Limited
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